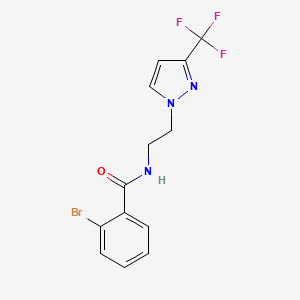

![molecular formula C12H12N2O B2596492 7-Methoxy-1H,2H,3H-Pyrrolo[2,3-b]chinolin CAS No. 927999-35-7](/img/structure/B2596492.png)

7-Methoxy-1H,2H,3H-Pyrrolo[2,3-b]chinolin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are structurally similar to 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline, has been reported . The synthesis involves a series of reactions, including the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment .Molecular Structure Analysis

The molecular structure of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline consists of a pyrroloquinoline core with a methoxy group attached to the 7-position. The molecule has a planar structure, which is typical for aromatic compounds.Chemical Reactions Analysis

While specific chemical reactions involving 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline have not been detailed in the search results, related compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their reactivity .Wissenschaftliche Forschungsanwendungen

- Die abnormale Aktivierung des Fibroblasten-Wachstumsfaktor-Rezeptor (FGFR)-Signalwegs ist mit verschiedenen Krebsarten verbunden. Forscher haben 1H-Pyrrolo[2,3-b]pyridin-Derivate, darunter 7-Methoxy-1H,2H,3H-Pyrrolo[2,3-b]chinolin, als potente FGFR-Inhibitoren untersucht . Diese Verbindungen zeigen vielversprechende Aktivitäten gegen FGFR1, FGFR2 und FGFR3. Beispielsweise zeigte Verbindung 4h eine signifikante FGFR-inhibitorische Aktivität, was sie zu einem potenziellen Leitmolekül für die weitere Optimierung macht. In-vitro-Studien zeigten auch ihre Auswirkungen auf die Proliferation, Apoptose, Migration und Invasion von Brustkrebszellen .

- Forscher haben synthetische Methoden zur Herstellung von 3H-Pyrrolo[2,3-c]chinolinen entwickelt, die eine ähnliche Kernstruktur wie unsere Verbindung aufweisen . Die Erforschung von Derivaten und Modifikationen könnte zu neuartigen Anwendungen führen.

FGFR-Hemmung in der Krebstherapie

Synthetische Methoden und Derivate

Zukünftige Richtungen

The future directions for research on 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. For instance, the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives and their potential as FGFR inhibitors suggest promising avenues for future research .

Wirkmechanismus

Target of Action

7-Methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline, also known as 7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline, primarily targets the fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. By targeting FGFRs, 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline can modulate various cellular processes that are often dysregulated in cancer .

Mode of Action

7-Methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline interacts with FGFRs by binding to their tyrosine kinase domain. This binding inhibits the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. By preventing this autophosphorylation, 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline effectively blocks the signal transduction that leads to uncontrolled cell growth and proliferation .

Biochemical Pathways

The inhibition of FGFRs by 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline affects several key biochemical pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways. These pathways are involved in regulating cell cycle progression, apoptosis, and angiogenesis. By disrupting these pathways, 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline can induce cell cycle arrest and promote apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetics of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed and distributed throughout the body, with a preference for tissues expressing high levels of FGFRs. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes. These properties contribute to its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline include the inhibition of cell proliferation, induction of apoptosis, and reduction of angiogenesis. By targeting FGFRs and disrupting key signaling pathways, the compound can effectively reduce tumor growth and metastasis. These effects make 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline a promising candidate for cancer therapy .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline. For instance, the compound’s stability may be affected by acidic or basic conditions, which can alter its chemical structure and binding affinity. Additionally, interactions with other drugs or biomolecules can impact its bioavailability and therapeutic outcomes .

: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors

Biochemische Analyse

Biochemical Properties

The biochemical properties of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline are largely determined by its interactions with various biomolecules. It has been found to have potent activities against FGFR1, 2, and 3 . This suggests that it interacts with these enzymes, potentially influencing their function .

Cellular Effects

In vitro studies have shown that 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These findings suggest that this compound has a profound impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of FGFR .

Temporal Effects in Laboratory Settings

Given its potent activities against FGFR1, 2, and 3, it is likely that this compound exhibits stability and long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

Given its interactions with FGFR1, 2, and 3, it is likely that this compound interacts with enzymes or cofactors involved in these pathways .

Eigenschaften

IUPAC Name |

7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-10-3-2-8-6-9-4-5-13-12(9)14-11(8)7-10/h2-3,6-7H,4-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPJQHXCCTXKCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC3=C(CCN3)C=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2596410.png)

![2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2596411.png)

![3-(2-Chlorophenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B2596412.png)

![3-[(4-Methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione](/img/structure/B2596415.png)

![N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide](/img/structure/B2596418.png)

![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2596423.png)

![Methyl 2-[[(Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2596425.png)

![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride](/img/structure/B2596429.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide](/img/structure/B2596431.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2596432.png)